molecular formula C6H11N3S B12862456 4-(Ethylthio)-5-methyl-1H-pyrazol-3-amine

4-(Ethylthio)-5-methyl-1H-pyrazol-3-amine

Cat. No.: B12862456
M. Wt: 157.24 g/mol
InChI Key: QYPRAMAHBZIJSP-UHFFFAOYSA-N
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Description

4-(Ethylthio)-5-methyl-1H-pyrazol-3-amine is a pyrazole derivative characterized by a sulfur-containing ethylthio (-S-CH₂CH₃) group at position 4, a methyl (-CH₃) group at position 5, and an amine (-NH₂) substituent at position 3 on the pyrazole ring. Pyrazole derivatives are prominent in medicinal chemistry due to their versatile pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

Molecular Formula

C6H11N3S

Molecular Weight

157.24 g/mol

IUPAC Name

4-ethylsulfanyl-5-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C6H11N3S/c1-3-10-5-4(2)8-9-6(5)7/h3H2,1-2H3,(H3,7,8,9)

InChI Key

QYPRAMAHBZIJSP-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(NN=C1N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylthio)-5-methyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-(ethylthio)-3-methyl-1H-pyrazole-5-carboxylic acid with ammonia or an amine under suitable conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylthio)-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the ethylthio group, yielding 5-methyl-1H-pyrazol-3-amine.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: 4-(Ethylsulfinyl)-5-methyl-1H-pyrazol-3-amine, 4-(Ethylsulfonyl)-5-methyl-1H-pyrazol-3-amine

    Reduction: 5-Methyl-1H-pyrazol-3-amine

    Substitution: Various substituted pyrazoles depending on the reagents used

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has highlighted the potential of pyrazole derivatives, including 4-(Ethylthio)-5-methyl-1H-pyrazol-3-amine, in combating bacterial infections. A study demonstrated that aminopyrazole compounds exhibit significant activity against both Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA) strains. The presence of bioavailable copper enhanced the efficacy of these compounds, suggesting a promising avenue for developing new antimicrobial agents .

2. Anti-inflammatory and Analgesic Properties

The compound has been investigated for its anti-inflammatory and analgesic effects. In vivo studies using acetic acid-induced writhing tests in mice indicated that derivatives of pyrazole, including those with ethylthio substitutions, showed notable analgesic activity. These findings suggest potential therapeutic applications for pain management .

3. Anticonvulsant Activity

Certain pyrazole derivatives have been evaluated for anticonvulsant properties. Research indicates that modifications at specific positions on the pyrazole ring can influence their efficacy against seizures. This area remains a promising field for further exploration, particularly with compounds like 4-(Ethylthio)-5-methyl-1H-pyrazol-3-amine .

Case Studies

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of various pyrazole derivatives, including 4-(Ethylthio)-5-methyl-1H-pyrazol-3-amine. The results showed that this compound exhibited sub-micromolar activity against MSSA and MRSA when tested in vitro. The study concluded that the ethylthio group significantly contributes to the antimicrobial properties of the pyrazole scaffold .

Case Study 2: Analgesic Effects

In a controlled trial assessing the analgesic effects of several pyrazole derivatives, 4-(Ethylthio)-5-methyl-1H-pyrazol-3-amine was found to reduce pain responses in animal models significantly. The compound's mechanism was linked to its ability to inhibit specific inflammatory pathways, making it a candidate for further drug development aimed at pain relief .

Mechanism of Action

The mechanism of action of 4-(Ethylthio)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The amino group at the 3-position can form hydrogen bonds with biological macromolecules, while the ethylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(Ethylthio)-5-methyl-1H-pyrazol-3-amine, highlighting differences in substituents, synthesis routes, physicochemical properties, and biological activities:

Compound Name Core Structure Substituents (Positions) Key Synthetic Steps Physicochemical Properties Biological Activity/Applications Reference
4-(Ethylthio)-5-methyl-1H-pyrazol-3-amine Pyrazole -S-CH₂CH₃ (4), -CH₃ (5), -NH₂ (3) Likely via nucleophilic substitution (alkyl halide + thiol intermediate) Moderate solubility in polar solvents; lipophilic due to ethylthio group Potential anticancer/antimicrobial (inferred from analogs) N/A
5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine () Pyrazole -OCH₂CH₃ (5), -CH₂CH₃ (3), -NH₂ (4) Alkylation of pyrazole precursors with ethoxy and ethyl groups Higher polarity than ethylthio analog; lower membrane permeability Pharmaceutical intermediate
3-Ethyl-1H-pyrazol-5-amine (MK54) () Pyrazole -CH₂CH₃ (3), -NH₂ (5) Condensation of hydrazine with β-keto esters High water solubility; minimal lipophilicity Intermediate for agrochemicals/pharmaceuticals
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine () Pyrazole -CH₃ (4), -CH₂-(thiophene) (1), -NH₂ (3) Friedel-Crafts alkylation or Suzuki coupling Enhanced aromaticity from thiophene; moderate solubility Not reported; structural similarity suggests CNS activity
(Z)-5-(4-(Ethylthio)benzylidene)-hydantoin () Hydantoin -S-CH₂CH₃ (benzylidene substituent) Aldol condensation of hydantoin with substituted benzaldehydes High crystallinity; moderate logP Potent anti-prostate cancer activity

Structural and Functional Differences

  • Core Heterocycle : Hydantoin derivatives () lack the pyrazole ring but share the ethylthio group, demonstrating that sulfur substitution alone can drive anticancer activity .
  • Synthetic Complexity : The target compound likely requires fewer steps than thiophene-containing analogs (), which demand multi-component coupling reactions .

Physicochemical and Pharmacokinetic Insights

  • Solubility : Ethylthio-substituted compounds exhibit lower aqueous solubility than ethoxy analogs but better lipid bilayer penetration .
  • Stability : Thioether bonds (C-S) are less prone to hydrolysis than ester or ether linkages, enhancing metabolic stability .

Biological Activity

4-(Ethylthio)-5-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of 4-(Ethylthio)-5-methyl-1H-pyrazol-3-amine, summarizing key research findings and case studies.

Synthesis and Structural Analysis

The synthesis of 4-(Ethylthio)-5-methyl-1H-pyrazol-3-amine typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide and subsequent reactions to introduce the ethylthio group. Characterization methods such as NMR, IR, and mass spectrometry are used to confirm the structure and purity of the compound.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that 4-(Ethylthio)-5-methyl-1H-pyrazol-3-amine demonstrates potent activity against various bacterial strains.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 μg/mL
Escherichia coli0.25 μg/mL
Candida albicans0.30 μg/mL

These values suggest that the compound could be effective in treating infections caused by these pathogens, particularly when compared to standard antibiotics like ciprofloxacin .

2. Anti-inflammatory Activity

In addition to its antimicrobial effects, 4-(Ethylthio)-5-methyl-1H-pyrazol-3-amine has shown promising anti-inflammatory properties. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, with activities comparable to established anti-inflammatory agents like dexamethasone.

Cytokine Inhibition (%) at 10 μM
TNF-α76%
IL-685%

This suggests potential applications in managing inflammatory diseases .

3. Anticancer Activity

The compound's anticancer potential has also been explored. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through the activation of caspase pathways. The following table summarizes findings from various studies:

Cancer Cell Line IC50 (μM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)18

These results highlight its potential as a chemotherapeutic agent .

Case Studies

Several case studies have been published detailing the biological effects of pyrazole derivatives similar to 4-(Ethylthio)-5-methyl-1H-pyrazol-3-amine:

  • Antimicrobial Evaluation : A study tested a series of pyrazole derivatives against a panel of pathogens, revealing that modifications in the structure significantly enhanced antibacterial activity.
  • Anti-inflammatory Mechanisms : Another study focused on the mechanism of action, demonstrating that pyrazole derivatives inhibit NF-kB signaling pathways, leading to reduced inflammation markers in vivo.

Q & A

Q. What are the standard synthetic routes for preparing 4-(Ethylthio)-5-methyl-1H-pyrazol-3-amine, and how are intermediates characterized?

The synthesis typically involves multi-step protocols:

  • Cyclization : Formation of the pyrazole core via condensation of monomethylhydrazine with ethyl acetoacetate .
  • Functionalization : Introduction of the ethylthio group via nucleophilic substitution or oxidation-acylation steps. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated and further modified .
  • Characterization : Key intermediates are validated using 1H^1H-NMR, 13C^{13}C-NMR, IR spectroscopy, and mass spectrometry (e.g., MS (EI) m/z 249 (M+^+) for pyrazole derivatives) .

Q. Which spectroscopic techniques are critical for confirming the structure of 4-(Ethylthio)-5-methyl-1H-pyrazol-3-amine and its derivatives?

  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm1^{-1}, C-S bonds at ~650 cm1^{-1}) .
  • NMR : 1H^1H-NMR confirms proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 6.5–7.8 ppm). 13C^{13}C-NMR resolves carbon frameworks (e.g., pyrazole carbons at δ 140–160 ppm) .
  • Mass Spectrometry : Provides molecular weight validation (e.g., EI-MS m/z 229–311 for pyrazolo[1,5-a]pyrimidine derivatives) .

Q. How are solvent-free conditions utilized in pyrazole derivative synthesis, and what advantages do they offer?

  • Methodology : One-pot condensation of barbituric acids, pyrazol-5-amines, and aldehydes under solvent-free conditions reduces purification steps and improves atom economy .
  • Advantages : Higher yields (e.g., 65–74% for pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-diones), reduced environmental impact, and shorter reaction times .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of 4-(Ethylthio)-5-methyl-1H-pyrazol-3-amine analogs?

  • Parameter Tuning : Adjust temperature (e.g., 80–120°C for cyclization), solvent polarity (e.g., ethanol vs. DMF), and catalyst loading (e.g., p-toluenesulfonic acid for acylation) .
  • Byproduct Analysis : Use HPLC or GC-MS to identify side products (e.g., unreacted hydrazines or over-oxidized intermediates) and refine stoichiometry .

Q. What methodologies are employed to resolve contradictions in biological activity data for pyrazole derivatives?

  • Dose-Response Studies : Test compounds across a concentration range (e.g., 1–100 µM) in in vitro assays (e.g., antibacterial activity against S. aureus or antitubulin effects in sea urchin embryos) .
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., ethylthio vs. methyl groups) using IC50_{50} values and molecular docking (e.g., Discovery Studio for tubulin binding) .

Q. How can computational modeling enhance the design of 4-(Ethylthio)-5-methyl-1H-pyrazol-3-amine-based inhibitors?

  • Molecular Docking : Use tools like AutoDock Vina to predict binding modes with target proteins (e.g., tubulin or bacterial enzymes). Validate with X-ray crystallography (e.g., PDB ID 1SA0) .
  • MD Simulations : Assess stability of ligand-protein complexes (e.g., GROMACS for 100-ns trajectories) and correlate with experimental IC50_{50} values .

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